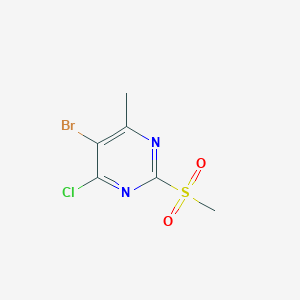
2-(Chloromethyl)-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-nitropyrimidine is a heterocyclic organic compound that contains both chlorine and nitro functional groups attached to a pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-nitropyrimidine typically involves the chloromethylation of 5-nitropyrimidine. One common method includes the reaction of 5-nitropyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and acetic acid are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chloromethyl group.
Reduction: The primary product is 2-(Aminomethyl)-5-nitropyrimidine.
Oxidation: Oxidation products are less common but can include pyrimidine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-nitropyrimidine involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-nitropyrimidine
- 2-(Chloromethyl)-6-nitropyrimidine
- 2-(Chloromethyl)-5-nitrobenzene
Uniqueness
2-(Chloromethyl)-5-nitropyrimidine is unique due to the specific positioning of the chloromethyl and nitro groups on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propriétés
Formule moléculaire |
C5H4ClN3O2 |
|---|---|
Poids moléculaire |
173.56 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c6-1-5-7-2-4(3-8-5)9(10)11/h2-3H,1H2 |
Clé InChI |
QHKYGYFEHXJKTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




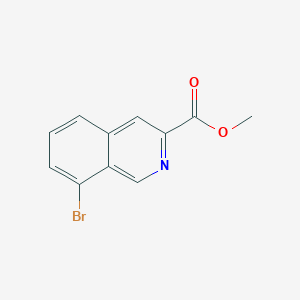
![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)

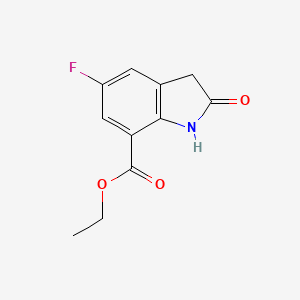
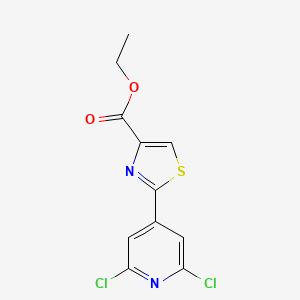
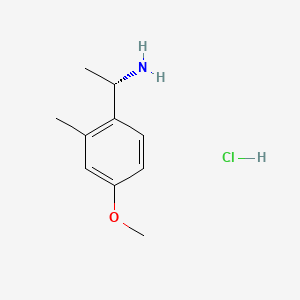




![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
